molecular formula C20H12NO3- B13364140 2'-(Benzo[d]oxazol-2-yl)-[1,1'-biphenyl]-2-carboxylate

2'-(Benzo[d]oxazol-2-yl)-[1,1'-biphenyl]-2-carboxylate

Cat. No.: B13364140
M. Wt: 314.3 g/mol
InChI Key: ASNKNKFUVHSDLJ-UHFFFAOYSA-M
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Description

2’-(Benzo[d]oxazol-2-yl)-[1,1’-biphenyl]-2-carboxylate is a complex organic compound that features a benzoxazole ring fused to a biphenyl structure with a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Benzo[d]oxazol-2-yl)-[1,1’-biphenyl]-2-carboxylate typically involves the formation of the benzoxazole ring followed by its attachment to the biphenyl structure. One common method involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole ring . This intermediate is then coupled with a biphenyl derivative through a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2’-(Benzo[d]oxazol-2-yl)-[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2’-(Benzo[d]oxazol-2-yl)-[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The benzoxazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(Benzo[d]oxazol-2-yl)-[1,1’-biphenyl]-2-carboxylate is unique due to its specific combination of a benzoxazole ring, biphenyl structure, and carboxylate group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C20H12NO3-

Molecular Weight

314.3 g/mol

IUPAC Name

2-[2-(1,3-benzoxazol-2-yl)phenyl]benzoate

InChI

InChI=1S/C20H13NO3/c22-20(23)16-10-4-2-8-14(16)13-7-1-3-9-15(13)19-21-17-11-5-6-12-18(17)24-19/h1-12H,(H,22,23)/p-1

InChI Key

ASNKNKFUVHSDLJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)[O-])C3=NC4=CC=CC=C4O3

Origin of Product

United States

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